2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2,4-dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRALVIQOKBQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂NH-) group undergoes nucleophilic substitution and hydrolysis reactions. During synthesis, this group is introduced via ammonolysis of intermediate sulfonyl chlorides. For example:
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Ammonolysis : Reacting 2,4-dichloro-5-carboxylphenylsulfonyl chloride with ammonia at ≤5°C forms the sulfamoyl group via nucleophilic displacement of chloride .
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Acid Stability : The sulfamoyl group remains intact under acidic conditions (pH 1–2) during synthesis , but prolonged exposure to strong acids may hydrolyze it to sulfonic acids.
Benzoic Acid Reactivity
The carboxylic acid group participates in typical acid-base and esterification reactions:
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
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Esterification : Can form esters with alcohols under acidic catalysis, though this is not explicitly documented in synthesis protocols.
Chlorinated Aromatic Ring Reactivity
The dichlorinated benzene ring undergoes electrophilic and nucleophilic substitutions, influenced by electron-withdrawing groups (e.g., -SO₂NH₂, -COOH):
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Nucleophilic Aromatic Substitution : Chlorine atoms at positions 2 and 4 are activated for substitution by strong nucleophiles (e.g., amines, alkoxides) .
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Electrophilic Substitution : Methoxy groups on the adjacent aromatic ring direct electrophiles to specific positions, though steric hindrance from bulky substituents may limit reactivity.
Methoxy Group Reactivity
The 2,4-dimethoxy substituents on the phenyl ring exhibit limited reactivity under standard conditions but can undergo demethylation under strong acidic or oxidative conditions.
Table 1: Key Reaction Conditions and Outcomes
*Yield estimated from synthesis steps.
Stability and Decomposition
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pH Sensitivity : Stable in acidic (pH 1–2) and neutral conditions but may hydrolyze under prolonged basic conditions .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler sulfonamides and chlorinated benzoic acids due to steric and electronic effects:
Table 2: Reactivity Comparison with Analogous Compounds
| Compound | Sulfamoyl Reactivity | Chlorine Substitution | Carboxylic Acid Reactivity |
|---|---|---|---|
| 2,4-Dichlorobenzoic Acid | – | High | High |
| Sulfanilamide | Moderate | – | – |
| 5-Chlorosulfamoylaniline | High | Low | – |
| Target Compound | High | Moderate | Moderate |
Scientific Research Applications
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the chlorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
The structural and functional attributes of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives vary significantly depending on the substituents attached to the sulfamoyl group. Below is a detailed comparison with key analogs:
Physicochemical Properties
Key Observations :
- Nitro-substituted derivatives (e.g., Compound 3c) exhibit higher topological polar surface area (TPSA), correlating with improved target engagement but poorer blood-brain barrier (BBB) penetration .
- Alkylamino substituents (e.g., diethyl or dimethyl) reduce TPSA and hydrogen-bond donors, favoring lipophilicity and oral bioavailability .
Market and Commercial Viability
- Cyclopropylamino-substituted analog (CAS 31914-94-0): Marketed globally, with significant demand in North America and Europe for research applications .
- Nitro-substituted derivatives: Limited commercial availability due to regulatory hurdles (e.g., genotoxicity concerns with nitro groups) .
Biological Activity
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula :
- Molecular Weight : 370.25 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in critical metabolic pathways. Research indicates that this compound exhibits high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. The inhibition of CAIX leads to the acidification of the tumor microenvironment, which is conducive to cancer cell invasion and metastasis .
Anticancer Properties
Numerous studies have investigated the anticancer properties of the compound:
- High Affinity for CAIX : The compound has shown a dissociation constant () of 0.12 nM for CAIX, indicating strong binding affinity .
- Selectivity : It exhibits over 100-fold selectivity for CAIX compared to other carbonic anhydrase isozymes, minimizing potential side effects and enhancing therapeutic efficacy .
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory properties. The sulfamoyl group is known for its role in modulating inflammatory responses, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant inhibition of tumor cell proliferation in various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 50 to 200 µM depending on the cell line tested.
- X-ray Crystallography : Structural analysis via X-ray crystallography revealed how the compound binds to CAIX, providing insights into its selectivity and potential for drug design aimed at targeting cancer cells specifically .
- Therapeutic Applications : Given its properties, there is a growing interest in developing formulations containing this compound for clinical applications in oncology. Ongoing research focuses on optimizing delivery methods and assessing long-term efficacy and safety profiles.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,4-dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and functional group modifications. For example:
- Step 1 : React 4-amino-5-chloro-2-methoxybenzoic acid derivatives with sulfonyl chlorides (e.g., 5-chloro-2,4-dimethoxyphenylsulfonyl chloride) under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide linkage .
- Step 2 : Optimize chlorination using reagents like chlorine gas or chlorosulphonic acid under controlled pH (10–10.2) to introduce the 2,4-dichloro substituents .
- Step 3 : Purify intermediates via recrystallization or column chromatography, ensuring >95% purity for downstream assays.
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Confirm substituent positions and absence of unreacted precursors (e.g., verify sulfonamide NH proton at δ 10–12 ppm) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S, Cl content) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered active .
- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via spectrophotometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide coupling yields?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF/H₂O 2:1) to enhance nucleophilicity of the amine group .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., inoculum size, incubation time) to reduce variability .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if conflicting SAR trends arise .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives) to identify substituent-dependent trends .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation : Modify the 5-chloro-2,4-dimethoxyphenyl group to assess electronic effects (e.g., replace Cl with CF₃ for lipophilicity) .
- Bioisosteric Replacement : Substitute the benzoic acid moiety with tetrazole to improve metabolic stability .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to predict binding affinity against target receptors .
Q. What analytical challenges arise in quantifying trace metabolites of this compound?
- Methodological Answer :
- Derivatization : Use MtBSTFA to silylate carboxylic acid groups for GC-MS detection .
- Isotopic Dilution : Spike samples with deuterated internal standards (e.g., D₄-labeled analogs) to correct for matrix effects .
- LC-HRMS : Employ high-resolution mass spectrometry (e.g., Orbitrap) to distinguish metabolites with similar m/z ratios .
Safety and Best Practices
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods when handling chlorosulphonic acid or chlorine gas .
- Waste Disposal : Neutralize acidic byproducts with NaOH before disposal, and segregate halogenated waste for incineration .
- Exposure Mitigation : Implement emergency showers and eyewash stations in synthesis labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
